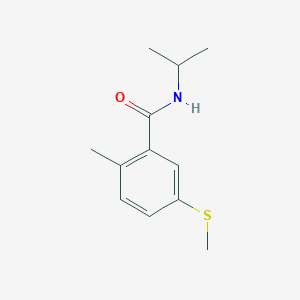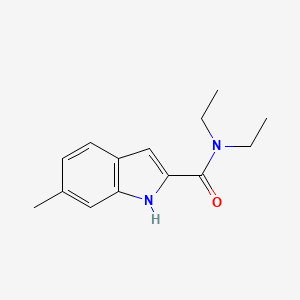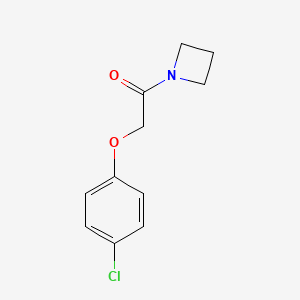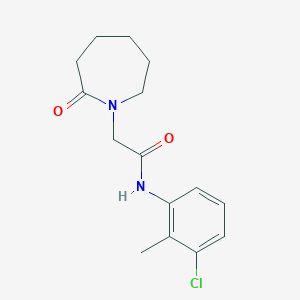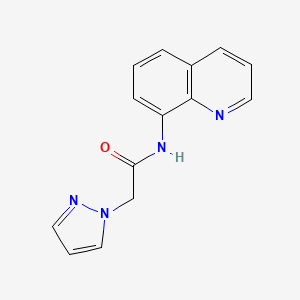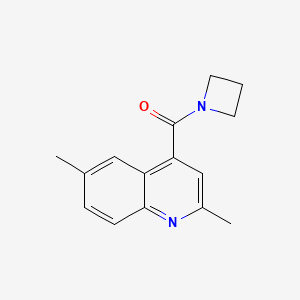
N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide, also known as BML-210, is a novel compound that has gained interest in the scientific community due to its potential therapeutic applications. BML-210 is a pyrazole derivative that has been synthesized and studied for its anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide is not fully understood. However, it has been proposed that N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a role in the regulation of inflammation and cancer cell survival. By inhibiting NF-κB activation, N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide reduces the production of pro-inflammatory cytokines and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. In animal studies, N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide has been shown to reduce inflammation and tumor growth. However, more research is needed to determine the safety and efficacy of N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide is its specificity for inhibiting NF-κB activation. This makes it a valuable tool for studying the role of NF-κB in inflammation and cancer. However, one limitation of N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide is its low solubility in water, which can make it difficult to administer in experiments. In addition, more research is needed to determine the optimal dose and administration route for N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide.
Orientations Futures
There are several future directions for research on N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide. One area of interest is its potential use in combination with other anti-inflammatory or anti-cancer drugs. Another area of interest is the development of more soluble forms of N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide for easier administration. Additionally, more research is needed to determine the safety and efficacy of N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide in humans, as well as its potential use in other diseases such as neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide involves the reaction of 4-bromo-2-methylbenzoyl chloride with 2-pyrazoline in the presence of an organic base. This reaction yields N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide as the final product. The purity of the compound can be increased through recrystallization and purification techniques.
Applications De Recherche Scientifique
N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide has been studied for its anti-inflammatory and anti-cancer properties. Inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease have been linked to the overproduction of pro-inflammatory cytokines. N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide has been shown to inhibit the production of these cytokines, thereby reducing inflammation. In addition, N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide has been studied for its potential use in cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unharmed.
Propriétés
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O/c1-9-7-10(13)3-4-11(9)15-12(17)8-16-6-2-5-14-16/h2-7H,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEWRJVVUZJPOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-2-pyrazol-1-ylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7473414.png)

